molecular formula C12H20N6O2 B14151816 6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine CAS No. 674294-19-0

6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14151816
CAS No.: 674294-19-0
M. Wt: 280.33 g/mol
InChI Key: ACHYNKZFCPNNGR-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine is a chemical compound belonging to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Azepan-1-yl Group: The azepan-1-yl group is introduced via nucleophilic substitution reactions.

    Nitration: The nitro group is introduced through nitration reactions using common nitrating agents such as nitric acid.

    Dimethylation: The dimethyl groups are introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepan-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(azepan-1-yl)nicotinoyl)guanidine: Known for its antiviral properties.

    5-(azepan-1-yl)-1H-1,2,3-triazole-4-carbonitrile: Used in antimicrobial research.

    6-(azepan-1-yl)-N-methylpyrimidin-4-amine: Explored for its potential in medicinal chemistry.

Uniqueness

6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .

Properties

CAS No.

674294-19-0

Molecular Formula

C12H20N6O2

Molecular Weight

280.33 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C12H20N6O2/c1-16(2)12-14-10(13)9(18(19)20)11(15-12)17-7-5-3-4-6-8-17/h3-8H2,1-2H3,(H2,13,14,15)

InChI Key

ACHYNKZFCPNNGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N

solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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